molecular formula C14H16N2O3 B6753350 4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one

4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B6753350
M. Wt: 260.29 g/mol
InChI Key: RMHTUEAAFCPCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of quinoxaline derivatives with oxolane-3-yl acetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline core and have been studied for their biological activities.

    Oxazoloquinolones: These derivatives also feature a quinoxaline structure and are known for their diverse chemical reactivity.

Uniqueness

4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxolane-3-yl acetyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

4-[2-(oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-8-16(12-4-2-1-3-11(12)15-13)14(18)7-10-5-6-19-9-10/h1-4,10H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHTUEAAFCPCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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